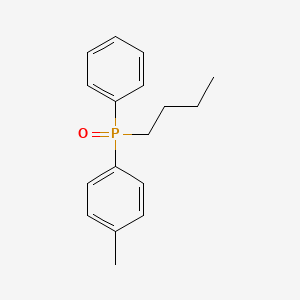
Butyl(4-methylphenyl)oxo(phenyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl(4-methylphenyl)oxo(phenyl)-lambda~5~-phosphane is an organophosphorus compound that features a phosphorus atom bonded to a butyl group, a 4-methylphenyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(4-methylphenyl)oxo(phenyl)-lambda~5~-phosphane typically involves the reaction of a phosphorus trichloride derivative with appropriate aryl and alkyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction may require the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Butyl(4-methylphenyl)oxo(phenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: New phosphine derivatives with different alkyl or aryl groups.
Scientific Research Applications
Butyl(4-methylphenyl)oxo(phenyl)-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl(4-methylphenyl)oxo(phenyl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with three phenyl groups attached to the phosphorus atom.
Butylphenylphosphine: Similar structure but lacks the 4-methyl group on the phenyl ring.
Diphenylphosphine: Contains two phenyl groups and one hydrogen atom attached to the phosphorus atom.
Uniqueness
Butyl(4-methylphenyl)oxo(phenyl)-lambda~5~-phosphane is unique due to the presence of both butyl and 4-methylphenyl groups, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
95885-89-5 |
|---|---|
Molecular Formula |
C17H21OP |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
1-[butyl(phenyl)phosphoryl]-4-methylbenzene |
InChI |
InChI=1S/C17H21OP/c1-3-4-14-19(18,16-8-6-5-7-9-16)17-12-10-15(2)11-13-17/h5-13H,3-4,14H2,1-2H3 |
InChI Key |
PWYIPQPGXJMTRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(C1=CC=CC=C1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















